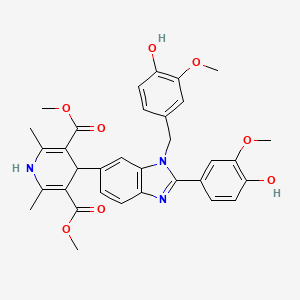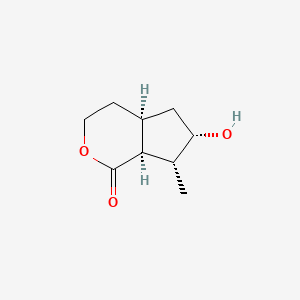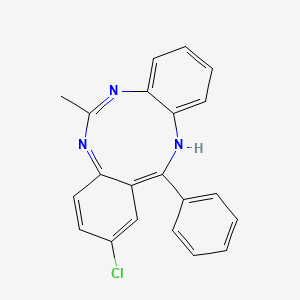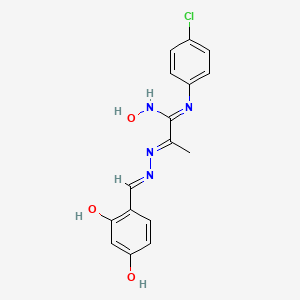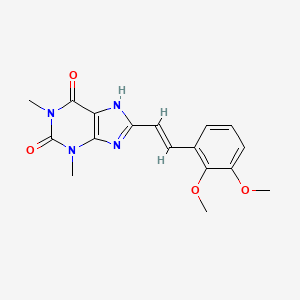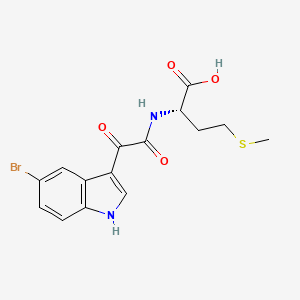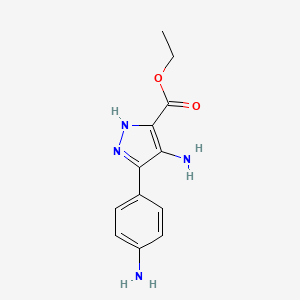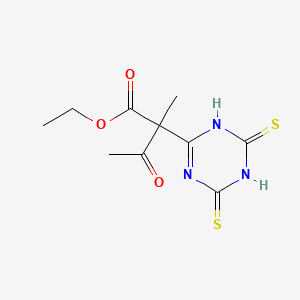
Acetic acid, (4-chloro-2-methylphenoxy)-, sodium salt, mixt. with 6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine and N-(1,1-dimethylethyl)-N'-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (4-chloro-2-methylphenoxy)-, sodium salt, mixed with 6-chloro-N,N’-diethyl-1,3,5-triazine-2,4-diamine and N-(1,1-dimethylethyl)-N’-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine is a complex chemical mixture. This compound is often used in various industrial and agricultural applications due to its unique properties and effectiveness in specific reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of this compound involves multiple synthetic routes. The synthesis of acetic acid, (4-chloro-2-methylphenoxy)-, sodium salt typically involves the reaction of 4-chloro-2-methylphenol with sodium hydroxide, followed by the addition of acetic acid. The other components, 6-chloro-N,N’-diethyl-1,3,5-triazine-2,4-diamine and N-(1,1-dimethylethyl)-N’-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine, are synthesized through a series of steps involving chlorination, alkylation, and thiolation reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the reactants are mixed under controlled conditions of temperature and pressure. The process is optimized to ensure high yield and purity of the final product. The mixture is then purified using techniques such as crystallization, filtration, and distillation.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled conditions of temperature, pressure, and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while substitution reactions can produce a variety of substituted phenoxy and triazine derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of herbicides, pesticides, and other agrochemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with metabolic pathways. The exact mechanism depends on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid, chloro-, sodium salt
- 6-chloro-N,N’-diethyl-1,3,5-triazine-2,4-diamine
- N-(1,1-dimethylethyl)-N’-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its effectiveness in various applications, particularly in agriculture and industry, sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
63821-86-3 |
|---|---|
Molekularformel |
C26H39Cl2N10NaO3S |
Molekulargewicht |
665.6 g/mol |
IUPAC-Name |
sodium;2-N-tert-butyl-4-N-ethyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine;6-chloro-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine;2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C10H19N5S.C9H9ClO3.C7H12ClN5.Na/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5;1-6-4-7(10)2-3-8(6)13-5-9(11)12;1-3-9-6-11-5(8)12-7(13-6)10-4-2;/h6H2,1-5H3,(H2,11,12,13,14,15);2-4H,5H2,1H3,(H,11,12);3-4H2,1-2H3,(H2,9,10,11,12,13);/q;;;+1/p-1 |
InChI-Schlüssel |
XWISNRQBBZHKJR-UHFFFAOYSA-M |
Kanonische SMILES |
CCNC1=NC(=NC(=N1)SC)NC(C)(C)C.CCNC1=NC(=NC(=N1)Cl)NCC.CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


